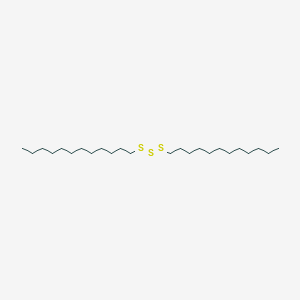
1,3-Didodecyltrisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Didodecyltrisulfane is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for use in multiple areas of research.
Mechanism Of Action
The exact mechanism of action of 1,3-Didodecyltrisulfane is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also interact with cell membranes, altering their properties and affecting cellular signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 1,3-Didodecyltrisulfane can induce cell death in cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, it has been found to have low toxicity, making it a promising candidate for further research.
Advantages And Limitations For Lab Experiments
One major advantage of 1,3-Didodecyltrisulfane is its lipophilicity, which allows it to penetrate cell membranes easily and potentially target intracellular processes. It is also relatively easy to synthesize, making it accessible for researchers. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 1,3-Didodecyltrisulfane. One area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different types of cancer. Additionally, its potential as a surface modifier for nanoparticles and its unique properties when used in the synthesis of gold nanoparticles warrant further investigation. Finally, its low toxicity and lipophilicity make it a promising candidate for drug delivery applications, which could be an exciting area of future research.
Conclusion
In conclusion, 1,3-Didodecyltrisulfane is a synthetic organic compound with a unique chemical structure and properties that make it a promising candidate for use in various fields of research. Its lipophilicity, low toxicity, and potential anti-inflammatory and anti-cancer properties make it an exciting area of study. However, further research is needed to fully understand its mechanism of action and determine its potential applications in drug delivery and materials science.
Synthesis Methods
1,3-Didodecyltrisulfane is synthesized by reacting 1,3-dodecanedithiol with sulfur in the presence of a catalyst. The reaction produces a trisulfide compound with a long hydrocarbon chain, making it highly lipophilic and able to penetrate cell membranes easily. The synthesis method is relatively simple and can be scaled up for commercial production.
Scientific Research Applications
1,3-Didodecyltrisulfane has been extensively studied for its potential applications in various fields of research. In the field of medicine, it has shown promise as an anti-inflammatory and anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models.
In the field of materials science, 1,3-Didodecyltrisulfane has been used as a surface modifier for nanoparticles, improving their stability and dispersibility in various solvents. It has also been used in the synthesis of gold nanoparticles with unique properties, such as enhanced fluorescence and catalytic activity.
properties
CAS RN |
10587-09-4 |
|---|---|
Product Name |
1,3-Didodecyltrisulfane |
Molecular Formula |
C24H50S3 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(dodecyltrisulfanyl)dodecane |
InChI |
InChI=1S/C24H50S3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
MEMGXPLRJDRPOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSSCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCSSSCCCCCCCCCCCC |
Other CAS RN |
10587-09-4 |
synonyms |
Didodecyl pertrisulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



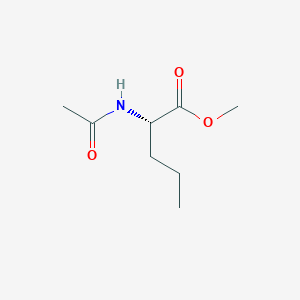
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-3-methyl-1-phenyl-](/img/structure/B75758.png)
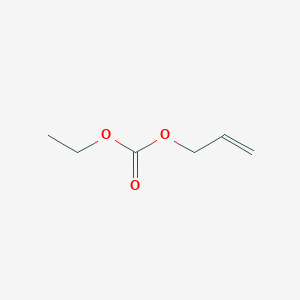
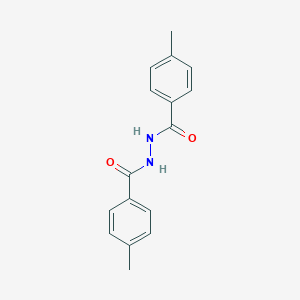
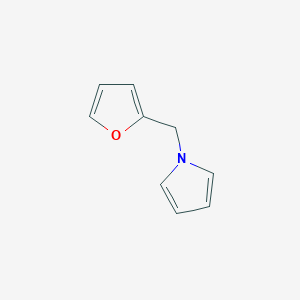
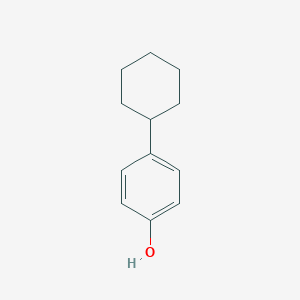
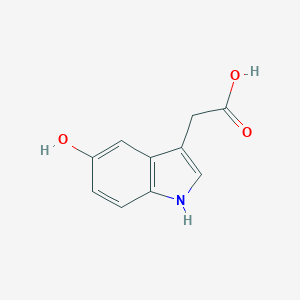
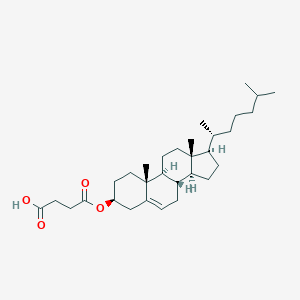
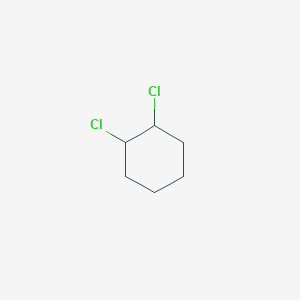
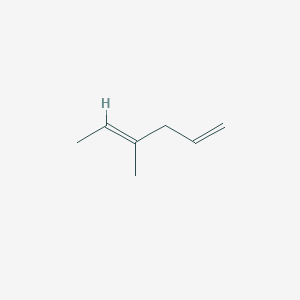
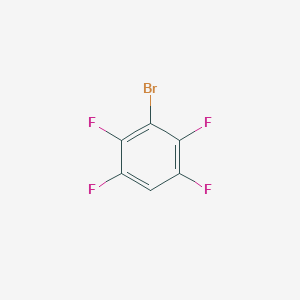
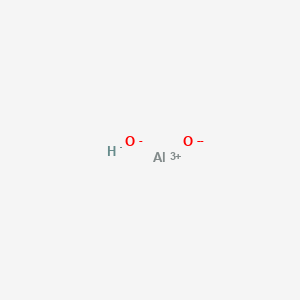
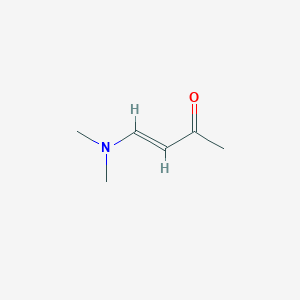
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)